molecular formula C13H9ClFNO4S B14697581 phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate CAS No. 21322-78-1

phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate

Cat. No.: B14697581
CAS No.: 21322-78-1
M. Wt: 329.73 g/mol
InChI Key: HPUSNYDLTAIWLW-UHFFFAOYSA-N
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Description

Phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a phenyl group attached to a carbamate moiety, which is further substituted with a 3-chloro-4-fluorosulfonylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate typically involves the reaction of phenyl isocyanate with 3-chloro-4-fluorosulfonylphenol. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different sulfonyl derivatives .

Scientific Research Applications

Phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of normal cellular processes, resulting in the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate is unique due to the presence of both chloro and fluoro substituents on the sulfonylphenyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. These unique properties make it valuable for specific applications in research and industry .

Properties

CAS No.

21322-78-1

Molecular Formula

C13H9ClFNO4S

Molecular Weight

329.73 g/mol

IUPAC Name

phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate

InChI

InChI=1S/C13H9ClFNO4S/c14-11-8-9(6-7-12(11)21(15,18)19)16-13(17)20-10-4-2-1-3-5-10/h1-8H,(H,16,17)

InChI Key

HPUSNYDLTAIWLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)S(=O)(=O)F)Cl

Origin of Product

United States

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